Cysteinylcysteine

概要

説明

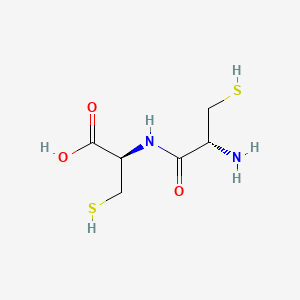

Cysteinylcysteine is a dipeptide composed of two cysteine amino acids linked by a peptide bond. This compound is known for its ability to form complexes with transition metals, making it valuable in metalloprotein research . The presence of two thiol groups in this compound allows it to participate in various biochemical reactions, contributing to its versatility in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: Cysteinylcysteine can be synthesized through the condensation of two cysteine molecules. The reaction typically involves the activation of the carboxyl group of one cysteine molecule, followed by nucleophilic attack by the amino group of the second cysteine molecule. This process can be facilitated by using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods where cysteine residues are linked using specific enzymes that catalyze peptide bond formation. This method is advantageous due to its specificity and mild reaction conditions, which help in preserving the functional groups of cysteine.

化学反応の分析

Types of Reactions: Cysteinylcysteine undergoes various chemical reactions, including:

Oxidation: The thiol groups in this compound can be oxidized to form disulfide bonds, resulting in the formation of cystine.

Reduction: Disulfide bonds in this compound can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: The thiol groups can participate in nucleophilic substitution reactions, where they react with electrophiles to form thioethers.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products Formed:

Oxidation: Formation of cystine.

Reduction: Regeneration of this compound from disulfide bonds.

Substitution: Formation of thioether derivatives.

科学的研究の応用

Biochemical Research Applications

Cysteinylcysteine plays a crucial role in redox biology and protein biochemistry. Its thiol groups are essential for the formation of disulfide bonds, which stabilize protein structures. Here are some specific applications:

- Antioxidant Activity : this compound acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative stress. This property is particularly valuable in studies related to aging and degenerative diseases.

- Protein Folding and Stability : The ability of this compound to form disulfide bridges is critical in maintaining the tertiary structure of proteins. Research has shown that it can enhance the stability of proteins under denaturing conditions, which is vital for therapeutic protein development .

- Cell Culture : this compound is utilized in cell culture media to promote cell growth and viability. It serves as a reducing agent, preventing the oxidation of sensitive biomolecules during cell culture processes .

Case Study: Antioxidant Properties

A study demonstrated that this compound significantly reduced oxidative damage in neuronal cells exposed to hydrogen peroxide. The results indicated a marked decrease in cell death and an increase in cell viability, highlighting its potential as a neuroprotective agent .

Materials Science Applications

This compound has been explored for its applications in materials science, particularly in the development of hydrogels and biomaterials.

- Hydrogel Formation : this compound can be combined with silver nanoparticles to form hydrogels with enhanced rheological properties. These hydrogels exhibit a porous microstructure, making them suitable for drug delivery systems and tissue engineering applications .

- Keratin Dissolution : Recent research has shown that this compound can effectively dissolve keratin from wool fibers. This process not only preserves the structural integrity of keratin but also allows for its potential use in creating biodegradable materials .

Data Table: Properties of this compound-Based Hydrogels

| Property | Value |

|---|---|

| Average Pore Size | 2–10 μm |

| Rheological Properties | Excellent flow behavior |

| Biocompatibility | High |

| Application Areas | Drug delivery, tissue engineering |

Medical Applications

In the medical field, this compound has several promising applications:

- Drug Formulation : It is used as an excipient in various pharmaceutical formulations due to its stabilizing properties. Its ability to enhance drug solubility makes it beneficial for developing oral and injectable medications .

- Veterinary Medicine : this compound is employed in veterinary medicine as a flavor enhancer and as an active ingredient in certain medications aimed at improving animal health .

Case Study: Veterinary Applications

A clinical trial involving this compound as an adjunct therapy in dogs with chronic bronchitis showed improved respiratory function and reduced inflammation markers compared to control groups .

作用機序

Cysteinylcysteine exerts its effects primarily through its thiol groups, which can undergo redox reactions. These thiol groups can scavenge free radicals, thereby protecting cells from oxidative damage. Additionally, this compound can form complexes with transition metals, influencing various biochemical pathways and enzymatic activities.

類似化合物との比較

Cysteine: A single amino acid with a thiol group, involved in protein synthesis and redox biology.

Cystine: A dimer of cysteine formed through disulfide bonds, important for protein structure.

Glutathione: A tripeptide containing cysteine, involved in cellular redox balance and detoxification.

Uniqueness of Cysteinylcysteine: this compound is unique due to its ability to form complexes with transition metals and its dual thiol groups, which enhance its reactivity and versatility in biochemical reactions. This makes it particularly valuable in metalloprotein research and the study of redox biology.

生物活性

Cysteinylcysteine (Cys-Cys) is a dipeptide formed by the linkage of two cysteine molecules through a peptide bond. It plays a significant role in various biological processes, particularly due to its structural and functional contributions to proteins. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and implications in cellular biology.

Structural Characteristics

This compound is characterized by the presence of two thiol groups, which are crucial for its biological activity. The chemical formula for this compound is . The thiol groups can undergo oxidation and reduction, allowing this compound to participate in redox reactions and form disulfide bonds that contribute to protein stability and function.

Biological Functions

1. Role in Protein Structure:

this compound is vital for understanding protein folding and stability due to its ability to form disulfide bonds. These bonds significantly influence the three-dimensional structure of proteins, affecting their enzymatic activity and interaction with other biomolecules .

2. Redox Biology:

The thiol groups in this compound are involved in cellular redox processes. They can readily participate in thiol-disulfide exchanges, which regulate various cellular functions such as signal transduction and response to oxidative stress. This makes this compound a model compound for studying redox biology.

3. Enzymatic Activity:

Research has shown that enzymes containing disulfide bonds can be manipulated through reduction or oxidation of these bonds. This manipulation provides insights into the catalytic mechanisms of enzymes, highlighting the importance of this compound in enzymatic reactions.

Synthesis and Metabolism

This compound can be synthesized through various methods, including enzymatic pathways involving cysteine residues. It is also recognized as a metabolite in certain organisms, contributing to cellular metabolism. For instance, studies have indicated that it plays a role in metabolic processes in Mycoplasma genitalium.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Cystinosis Case Study: A case report on cystinosis demonstrated the importance of cysteine metabolism, where patients exhibited symptoms related to cysteine dysregulation. This condition emphasizes the role of cysteine and its derivatives, including this compound, in metabolic health .

- Polysulfidation Studies: Research has identified cysteinyl-tRNA synthetases as crucial for producing polysulfides like CysSSH from cysteine. This process is significant for mitochondrial function and bioenergetics, indicating that this compound may play a role in regulating mitochondrial health through polysulfidation mechanisms .

Comparative Analysis

| Feature | This compound | Other Thiol Compounds |

|---|---|---|

| Structure | Dipeptide (Cys-Cys) | Various (e.g., GSH) |

| Thiol Groups | 2 | 1 or more |

| Biological Role | Protein stability, redox | Antioxidant activity |

| Synthesis Pathways | Enzymatic from cysteine | Varies by compound |

特性

IUPAC Name |

(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3S2/c7-3(1-12)5(9)8-4(2-13)6(10)11/h3-4,12-13H,1-2,7H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABOXRPGTFRBFZ-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NC(CS)C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N[C@@H](CS)C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939338 | |

| Record name | N-(2-Amino-1-hydroxy-3-sulfanylpropylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18048-87-8 | |

| Record name | L-Cysteinyl-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18048-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteinylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018048878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1-hydroxy-3-sulfanylpropylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。